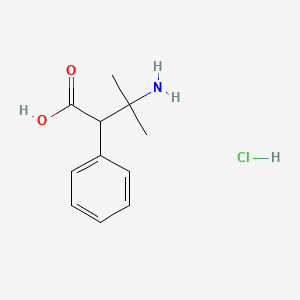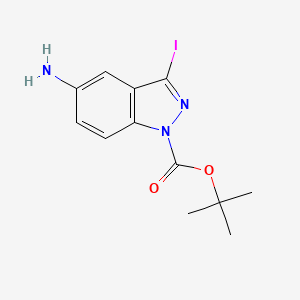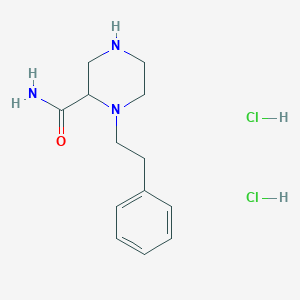
1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride
Descripción general
Descripción
“1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride” is a chemical compound . This compound belongs to the class of piperazine derivatives, which are commonly used as central nervous system stimulants, antipsychotics, and antidepressants.
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride” is represented by the Inchi Code:1S/C13H19N3O.2ClH/c14-13(17)12-10-16(9-7-15-12)8-6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H2,14,17);2*1H . Physical And Chemical Properties Analysis
The molecular weight of “1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride” is 306.23 . Other physical and chemical properties like melting point, boiling point, density were not available in the retrieved data.Aplicaciones Científicas De Investigación
1. Biocatalyst Production
Eichhorn et al. (1997) utilized whole bacterial cells containing stereospecific amidases for the kinetic resolution of racemic piperazine-2-carboxamide to produce (S)- and (R)-piperazine-2-carboxylic acid, demonstrating the potential of this compound in biocatalysis (Eichhorn et al., 1997).
2. Organic Crystal Engineering
Weatherhead-Kloster et al. (2005) studied the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)], demonstrating applications in crystal engineering and highlighting the relevance of similar piperazine derivatives in this field (Weatherhead-Kloster et al., 2005).
3. Antimicrobial Activity
Patel et al. (2011) explored the synthesis of new pyridine derivatives involving piperazine, indicating the antimicrobial potential of compounds related to 1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride (Patel et al., 2011).
4. Combinatorial Chemistry
Neagoie and Krchňák (2012) described the use of a piperazine amide linker in cyclative cleavage from solid support, which is pivotal in combinatorial chemistry for synthesizing compound libraries (Neagoie & Krchňák, 2012).
5. Bioconjugation Studies
Nakajima and Ikada (1995) investigated the mechanism of amide formation in aqueous media using a carbodiimide, shedding light on the chemical behavior of similar piperazine derivatives in bioconjugation processes (Nakajima & Ikada, 1995).
6. Synthesis of Biologically Active Compounds
Gao and Renslo (2007) presented a scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from compounds like 1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride, useful in the preparation of biologically active compounds (Gao & Renslo, 2007).
7. Polymer Synthesis
Tanzi et al. (1984) synthesized poly(amido-amine)s based on piperazine, demonstrating the utility of piperazine derivatives in creating polymers with specific arrangements of amido- and amino-groups (Tanzi et al., 1984).
8. Carbon Dioxide Adsorption
Saiwan et al. (2013) modified a biopolymer with piperazine-2-carboxylic acid for CO2 adsorption, indicating the potential of piperazine derivatives in environmental applications (Saiwan et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-phenylethyl)piperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c14-13(17)12-10-15-7-9-16(12)8-6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H2,14,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEGBYULFWYQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)N)CCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)
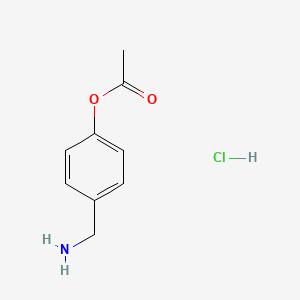
![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)
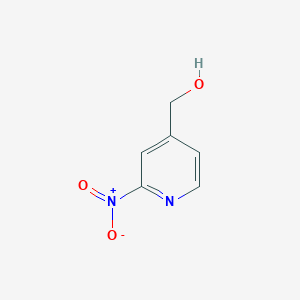

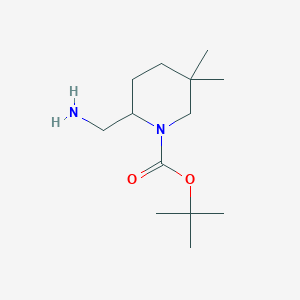
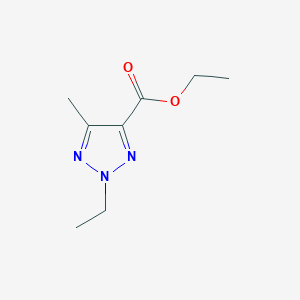
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)
![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)
